molecular formula C22H20N2O2 B1665889 (2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid CAS No. 629645-40-5

(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid

Cat. No. B1665889
M. Wt: 344.4 g/mol
InChI Key: PYCNZTVHCBCNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ-11665362 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : A study by Klásek et al. (2003) discussed a new synthesis method for related quinoline derivatives, showing the versatility of these compounds in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).
  • Synthesis of Biologically Active Derivatives : Avdeenko, Konovalova, & Yakymenko (2020) synthesized new derivatives of dimethylindole, indicating potential biological activities of these compounds (Avdeenko, Konovalova, & Yakymenko, 2020).
  • Development of Novel Heterocyclic Systems : Boraei, Sarhan, Yousuf, & Barakat (2020) linked indole with other heterocycles, showing the potential for creating diverse and biologically significant molecules (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Potential Biological and Medical Applications

  • Antimicrobial Properties : Basavarajaiah & Mruthyunjayaswamy (2009) explored the synthesis of indole derivatives with potential antimicrobial properties, highlighting the potential medical uses of these compounds (Basavarajaiah & Mruthyunjayaswamy, 2009).
  • Tagged and Carrier-linked Auxin Preparation : Ilić et al. (2005) discussed the synthesis of aminoethyl-substituted indole-3-acetic acids, suggesting applications in biochemical tagging and molecular probes (Ilić et al., 2005).

Advanced Materials and Sensors

  • Fluorescence Applications : Wei, Babich, Ouellette, & Zubieta (2006) examined the use of related indole derivatives in developing fluorescence applications, indicating potential use in sensing and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).
  • Fluorescent pH Probes : Niu, Fan, Nan, Li, Lu, Wong, Shuang, & Dong (2015) synthesized a fluorescent probe based on benzoindole and quinoline for imaging in extreme acidity, showing the potential for environmental and biological sensing (Niu, Fan, Nan, Li, Lu, Wong, Shuang, & Dong, 2015).

properties

CAS RN

629645-40-5

Product Name

(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2,5-dimethyl-3-(8-methylquinolin-4-yl)indol-1-yl]acetic acid

InChI

InChI=1S/C22H20N2O2/c1-13-7-8-19-18(11-13)21(15(3)24(19)12-20(25)26)16-9-10-23-22-14(2)5-4-6-17(16)22/h4-11H,12H2,1-3H3,(H,25,26)

InChI Key

PYCNZTVHCBCNPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-11665362;  AZ11665362;  AZ 11665362;  UNII-36G59HLT1Z; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
Reactant of Route 2
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
Reactant of Route 6
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.